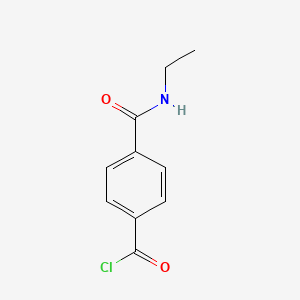
4-(Ethylcarbamoyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylcarbamoyl)benzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.645. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
One of the primary applications of 4-(Ethylcarbamoyl)benzoyl chloride lies in the pharmaceutical industry. It serves as an important intermediate in the synthesis of various bioactive compounds, including potential drug candidates. The compound's ability to form stable linkages with other molecular structures makes it valuable in drug design and development.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, studies have explored its role in synthesizing inhibitors targeting specific enzymes involved in cancer cell proliferation. The compound's structural features facilitate interactions with these enzymes, potentially leading to the development of effective therapeutic agents .
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in industrial chemistry. It acts as a reagent in organic synthesis processes, particularly in creating functionalized polymers and other materials.
Functional Polymers
The compound is utilized in the production of functional synthetic polymers that exhibit unique properties suitable for biomedical applications. These polymers can be engineered to respond to environmental stimuli, making them ideal for drug delivery systems and other advanced materials .
Mechanistic Studies
The reactivity of this compound has been the subject of mechanistic studies that elucidate its behavior in solvolysis reactions. Research indicates that the compound undergoes unimolecular ionization pathways, which are crucial for understanding its reactivity and potential applications in synthetic chemistry .
Research Findings Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Potential anticancer agents synthesized |
| Industrial Chemistry | Reagent for organic synthesis | Used in functional polymer production |
| Mechanistic Studies | Understanding reactivity | Unimolecular ionization pathways observed |
Propiedades
Número CAS |
159788-27-9 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.645 |
Nombre IUPAC |
4-(ethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-2-12-10(14)8-5-3-7(4-6-8)9(11)13/h3-6H,2H2,1H3,(H,12,14) |
Clave InChI |
MQXJXPCDBZFHMX-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)C(=O)Cl |
Sinónimos |
Benzoyl chloride, 4-[(ethylamino)carbonyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















